Ethyl pentachlorophenyl carbonate
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Overview
Description
Ethyl pentachlorophenyl carbonate is a chemical compound with the molecular formula
C9H5Cl5O3
. It is characterized by the presence of an ethyl group attached to a pentachlorophenyl carbonate moiety. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry.Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl pentachlorophenyl carbonate can be synthesized through the reaction of pentachlorophenol with ethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The general reaction scheme is as follows:
Pentachlorophenol+Ethyl chloroformate→Ethyl pentachlorophenyl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction is typically carried out in a reactor equipped with temperature and pressure control systems to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Ethyl pentachlorophenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pentachlorophenyl ring can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: The carbonate ester bond can be hydrolyzed in the presence of water or aqueous base, leading to the formation of pentachlorophenol and ethanol.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Hydrolysis: Pentachlorophenol and ethanol.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents.
Scientific Research Applications
Ethyl pentachlorophenyl carbonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical tool in the study of enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl pentachlorophenyl carbonate involves its interaction with nucleophiles, leading to the formation of substitution products. The pentachlorophenyl group is highly electron-withdrawing, making the compound reactive towards nucleophilic attack. This reactivity is exploited in various synthetic and biochemical applications.
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or substrate for certain enzymes, providing insights into enzyme function and regulation.
Proteins: It can modify protein structures through covalent attachment, affecting protein function and interactions.
Comparison with Similar Compounds
Ethyl pentachlorophenyl carbonate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Phenyl pentachlorophenyl carbonate: Contains a phenyl group instead of an ethyl group.
Ethyl trichlorophenyl carbonate: Similar but with fewer chlorine atoms on the phenyl ring.
By understanding the properties, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
CAS No. |
6962-18-1 |
---|---|
Molecular Formula |
C9H5Cl5O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl (2,3,4,5,6-pentachlorophenyl) carbonate |
InChI |
InChI=1S/C9H5Cl5O3/c1-2-16-9(15)17-8-6(13)4(11)3(10)5(12)7(8)14/h2H2,1H3 |
InChI Key |
NYYTYLFIZXIQLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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